Cas no 2489456-35-9 (4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane)
2489456-35-9 structure
Product Name:4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane
Numéro CAS:2489456-35-9
Le MF:C12H21BO3
Mégawatts:224.104344129562
CID:5466177
PubChem ID:137951745
Update Time:2023-08-28
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane Propriétés chimiques et physiques
Nom et identifiant
-
- 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2,3,4,7-tetrahydrooxepin-6-yl)-1,3,2-dioxaborolane
- Z3028272584
- Oxepin, 2,3,4,7-tetrahydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- tube1468
-
- Piscine à noyau: 1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)10-7-5-6-8-14-9-10/h7H,5-6,8-9H2,1-4H3
- La clé Inchi: NSSSJHYCENRXAR-UHFFFAOYSA-N
- Sourire: O1B(C2=CCCCOC2)OC(C)(C)C1(C)C
Propriétés calculées
- Qualité précise: 224.1583747 g/mol
- Masse isotopique unique: 224.1583747 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 1
- Complexité: 281
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 27.7
- Poids moléculaire: 224.11
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1694134-1g |
4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane |
2489456-35-9 | 95% | 1g |
$2035.0 | 2023-09-20 | |
| Enamine | EN300-1694134-5g |
4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane |
2489456-35-9 | 95% | 5g |
$5900.0 | 2023-09-20 | |
| Enamine | EN300-1694134-10g |
4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane |
2489456-35-9 | 95% | 10g |
$8749.0 | 2023-09-20 | |
| Enamine | EN300-1694134-0.05g |
4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane |
2489456-35-9 | 95% | 0.05g |
$541.0 | 2023-09-20 | |
| Enamine | EN300-1694134-0.1g |
4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane |
2489456-35-9 | 95% | 0.1g |
$706.0 | 2023-09-20 | |
| Enamine | EN300-1694134-0.25g |
4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane |
2489456-35-9 | 95% | 0.25g |
$1008.0 | 2023-09-20 | |
| Enamine | EN300-1694134-0.5g |
4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane |
2489456-35-9 | 95% | 0.5g |
$1587.0 | 2023-09-20 | |
| Enamine | EN300-1694134-1.0g |
4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane |
2489456-35-9 | 95% | 1.0g |
$2035.0 | 2023-07-10 | |
| Enamine | EN300-1694134-2.5g |
4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane |
2489456-35-9 | 95% | 2.5g |
$3988.0 | 2023-09-20 | |
| Enamine | EN300-1694134-5.0g |
4,4,5,5-tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane |
2489456-35-9 | 95% | 5.0g |
$5900.0 | 2023-07-10 |
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane Littérature connexe
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
2489456-35-9 (4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-3-yl)-1,3,2-dioxaborolane) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot